molecular formula C24H33N5O2 B2734377 3-cyclopentyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide CAS No. 1251574-04-5

3-cyclopentyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide

Cat. No. B2734377
CAS RN: 1251574-04-5
M. Wt: 423.561
InChI Key: YEYDTUIWPYTDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopentyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C24H33N5O2 and its molecular weight is 423.561. The purity is usually 95%.
BenchChem offers high-quality 3-cyclopentyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopentyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Properties

  • Piperidine derivatives, including those similar in structure to the chemical , have been explored for their synthesis methods and pharmacological properties. This includes studies on derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol (Vardanyan, 2018).

Transformation in Soil

  • Research has been conducted on the transformation of compounds similar to the chemical in soil, highlighting how structural changes can occur under different environmental conditions (Yih, Swithenbank, & McRae, 1970).

Mechanistic Studies and Theoretical Analysis

  • Studies on the cyclization of triazenes under various conditions, including thermal and copper-mediated, provide insight into the mechanistic pathways and the formation of different structures. This research is relevant for understanding the cyclization processes of compounds with triazole groups (Kimball, Weakley, Herges, & Haley, 2002).

Antifungal and Anti-arrhythmic Activity

  • A series of triazole antifungal agents with piperidine side chains, similar in structure to the compound , have been designed and tested for their effectiveness against pathogenic fungi (Yu et al., 2014).
  • Piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have been synthesized and evaluated for their anti-arrhythmic activity (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Diabetes Treatment

  • Research into dipeptidyl peptidase IV (DPP-4) inhibitors for treating type 2 diabetes has led to the synthesis of compounds structurally related to the chemical (Edmondson et al., 2006).

Electrochemical Applications

  • Studies on the electrochemical reduction of CO2 catalyzed by rhenium tricarbonyl complexes, involving ligands structurally similar to the compound , offer insights into new strategies for CO2 reduction (Nganga et al., 2017).

properties

IUPAC Name

3-cyclopentyl-N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O2/c1-17-13-18(2)15-21(14-17)29-16-22(26-27-29)24(31)28-11-9-20(10-12-28)25-23(30)8-7-19-5-3-4-6-19/h13-16,19-20H,3-12H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYDTUIWPYTDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CCC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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